molecular formula C13H10BrClOZn B14899040 2-(2'-ChlorobenZyloxy)phenylZinc bromide

2-(2'-ChlorobenZyloxy)phenylZinc bromide

Cat. No.: B14899040
M. Wt: 363.0 g/mol
InChI Key: UQYNOCQXSVWGRG-UHFFFAOYSA-M
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Description

2-(2’-Chlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the chlorobenzyloxy group enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’-Chlorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(2’-Chlorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2-(2’-Chlorobenzyloxy)phenyl bromide+Zn2-(2’-Chlorobenzyloxy)phenylzinc bromide\text{2-(2'-Chlorobenzyloxy)phenyl bromide} + \text{Zn} \rightarrow \text{2-(2'-Chlorobenzyloxy)phenylzinc bromide} 2-(2’-Chlorobenzyloxy)phenyl bromide+Zn→2-(2’-Chlorobenzyloxy)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of 2-(2’-Chlorobenzyloxy)phenylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is then typically stored in THF to maintain its stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-(2’-Chlorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in an organic molecule.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Often used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving 2-(2’-Chlorobenzyloxy)phenylzinc bromide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(2’-Chlorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2’-Chlorobenzyloxy)phenylzinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organozinc compound.

    Transmetalation: The organozinc species transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc bromide: Lacks the chlorobenzyloxy group, making it less selective in certain reactions.

    Benzylzinc bromide: Contains a benzyl group instead of a chlorobenzyloxy group, affecting its reactivity and applications.

    2-(Ethoxycarbonyl)phenylzinc bromide: Has an ethoxycarbonyl group, which alters its reactivity compared to the chlorobenzyloxy derivative.

Uniqueness

2-(2’-Chlorobenzyloxy)phenylzinc bromide is unique due to the presence of the chlorobenzyloxy group, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H10BrClOZn

Molecular Weight

363.0 g/mol

IUPAC Name

bromozinc(1+);1-chloro-2-(phenoxymethyl)benzene

InChI

InChI=1S/C13H10ClO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h1-7,9H,10H2;1H;/q-1;;+2/p-1

InChI Key

UQYNOCQXSVWGRG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)OCC2=CC=CC=C2Cl.[Zn+]Br

Origin of Product

United States

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